molecular formula C13H17NO B563561 1-(Benzyl-d5)-4-piperidine-carboxaldehyde CAS No. 1185027-87-5

1-(Benzyl-d5)-4-piperidine-carboxaldehyde

Cat. No.: B563561
CAS No.: 1185027-87-5
M. Wt: 208.316
InChI Key: SGIBOXBBPQRZDM-RALIUCGRSA-N
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Description

1-(Benzyl-d5)-4-piperidine-carboxaldehyde is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to non-deuterated analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyl-d5)-4-piperidine-carboxaldehyde typically involves the deuteration of benzyl chloride to produce benzyl-d5 chloride, which is then reacted with piperidine to form the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyl-d5)-4-piperidine-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: 1-(Benzyl-d5)-4-piperidine-carboxylic acid.

    Reduction: 1-(Benzyl-d5)-4-piperidine-methanol.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-(Benzyl-d5)-4-piperidine-carboxaldehyde is used in various fields of scientific research:

    Chemistry: As a labeled compound in mechanistic studies and reaction kinetics.

    Biology: In the study of metabolic pathways and enzyme kinetics.

    Medicine: As a precursor in the synthesis of deuterated drugs, which often have improved pharmacokinetic properties.

    Industry: In the development of stable isotopic standards for analytical chemistry.

Mechanism of Action

The mechanism of action of 1-(Benzyl-d5)-4-piperidine-carboxaldehyde depends on its specific application. In general, the presence of deuterium alters the reaction kinetics and metabolic pathways due to the kinetic isotope effect. This can lead to slower reaction rates and increased stability of the compound in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzyl-d5 Chloride: Used as a precursor in the synthesis of 1-(Benzyl-d5)-4-piperidine-carboxaldehyde.

    Benzyl-d5 Benzoate: Another deuterated compound used in similar applications.

    (Benzyl-d5)decyldimethylammonium Chloride: Used in phase transfer catalysis and other synthetic applications.

Uniqueness

This compound is unique due to its specific structure, which combines the stability of the deuterated benzyl group with the reactivity of the piperidine and aldehyde functionalities. This makes it a versatile compound for various research applications.

Properties

IUPAC Name

1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIBOXBBPQRZDM-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)C=O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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